molecular formula C15H19NO3 B7467158 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane

Cat. No. B7467158
M. Wt: 261.32 g/mol
InChI Key: TWQWRVNXIDCXKV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBZ-Azepane, and it has a molecular formula of C16H21NO3. The compound's unique structure and properties make it a promising candidate for use in drug development, material science, and other areas of research.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, DBZ-Azepane can alter gene expression patterns and disrupt disease pathways.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been shown to have various biochemical and physiological effects on cells and organisms. The compound's inhibition of HDACs has been linked to changes in gene expression patterns, cell cycle arrest, and induction of cell death. DBZ-Azepane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane in lab experiments is its unique structure and mechanism of action, which make it a promising candidate for drug development and other applications. However, the compound's synthesis method is complex and time-consuming, which may limit its widespread use in research. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane. One area of focus is the development of novel therapeutics based on the compound's mechanism of action. Additionally, further studies are needed to determine the compound's pharmacokinetics and toxicity in vivo. Other potential applications of DBZ-Azepane include material science and nanotechnology, where the compound's unique properties may be useful in developing new materials and devices. Overall, 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a promising compound with significant potential for scientific research and development.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydro-1,4-benzodioxine-2-carboxylic acid with N-BOC-azepan-1-amine. The resulting product is then subjected to a series of chemical reactions, including deprotection and amidation, to produce DBZ-Azepane. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been extensively studied for its potential applications in various fields. One of the primary areas of research is drug development, where DBZ-Azepane has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound's unique structure and mechanism of action make it a promising candidate for developing novel therapeutics.

properties

IUPAC Name

azepan-1-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(16-9-5-1-2-6-10-16)14-11-18-12-7-3-4-8-13(12)19-14/h3-4,7-8,14H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQWRVNXIDCXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane

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